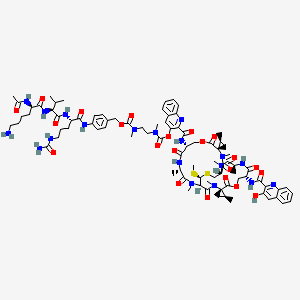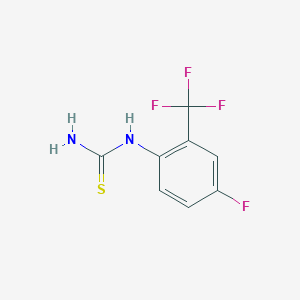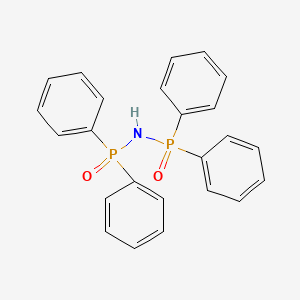
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is an organophosphorus compound characterized by the presence of both phosphoryl and phosphinicamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide typically involves the reaction of diphenylphosphinic chloride with diphenylphosphorylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These include the use of large-scale reactors, controlled addition of reactants, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl or phosphinicamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds, such as phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinicamide derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the synthesis of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide involves its ability to interact with various molecular targets through its phosphoryl and phosphinicamide groups. These interactions can include coordination with metal ions, hydrogen bonding with biological molecules, and participation in nucleophilic substitution reactions. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide:
Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.
N-Phosphorylated iminophosphoranes: Used as intermediates in organic synthesis and coordination chemistry.
Uniqueness
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is unique due to the presence of both phosphoryl and phosphinicamide groups, which confer distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of phosphorus group.
Properties
Molecular Formula |
C24H21NO2P2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[(diphenylphosphorylamino)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27) |
InChI Key |
WPMBYYAILPPNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



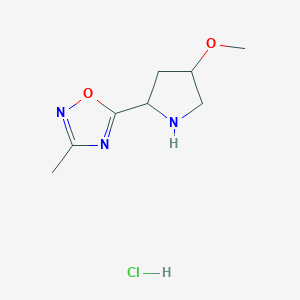
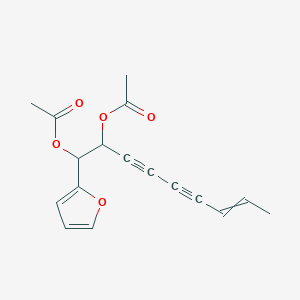
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)

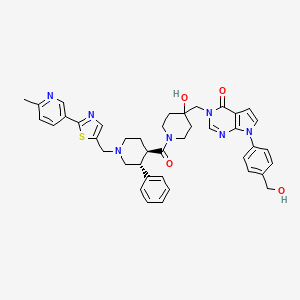
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
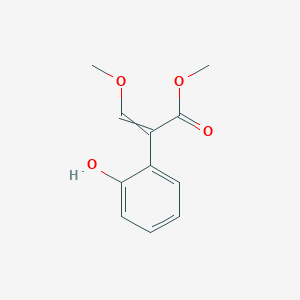
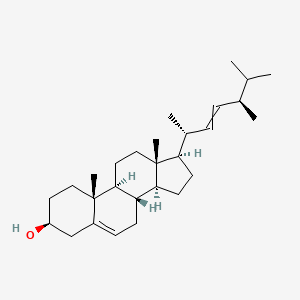
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
